molecular formula C17H26N2O4S B5320820 4-METHOXY-3-METHYL-N-[1-(4-METHYLPIPERIDIN-1-YL)-1-OXOPROPAN-2-YL]BENZENE-1-SULFONAMIDE

4-METHOXY-3-METHYL-N-[1-(4-METHYLPIPERIDIN-1-YL)-1-OXOPROPAN-2-YL]BENZENE-1-SULFONAMIDE

Cat. No.: B5320820
M. Wt: 354.5 g/mol
InChI Key: IHVKBMQMIPDJHH-UHFFFAOYSA-N
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Description

4-METHOXY-3-METHYL-N-[1-(4-METHYLPIPERIDIN-1-YL)-1-OXOPROPAN-2-YL]BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzene ring substituted with methoxy, methyl, and sulfonamide groups, along with a piperidine moiety. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

4-methoxy-3-methyl-N-[1-(4-methylpiperidin-1-yl)-1-oxopropan-2-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-12-7-9-19(10-8-12)17(20)14(3)18-24(21,22)15-5-6-16(23-4)13(2)11-15/h5-6,11-12,14,18H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVKBMQMIPDJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C(C)NS(=O)(=O)C2=CC(=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-3-METHYL-N-[1-(4-METHYLPIPERIDIN-1-YL)-1-OXOPROPAN-2-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of 4-methoxy-3-methylbenzene to introduce the sulfonamide group.

    Introduction of the Piperidine Moiety: The piperidine ring is then attached to the benzene sulfonamide core through a nucleophilic substitution reaction.

    Final Assembly: The final step involves the coupling of the piperidine-substituted benzene sulfonamide with the appropriate propanone derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-3-METHYL-N-[1-(4-METHYLPIPERIDIN-1-YL)-1-OXOPROPAN-2-YL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups on the benzene ring can be oxidized under specific conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The piperidine moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a corresponding aldehyde or carboxylic acid, while reduction of the sulfonamide group will produce an amine.

Scientific Research Applications

4-METHOXY-3-METHYL-N-[1-(4-METHYLPIPERIDIN-1-YL)-1-OXOPROPAN-2-YL]BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-METHOXY-3-METHYL-N-[1-(4-METHYLPIPERIDIN-1-YL)-1-OXOPROPAN-2-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-METHOXY-3-METHYL-N-[1-(4-METHYLPIPERIDIN-1-YL)-1-OXOPROPAN-2-YL]BENZENE-1-SULFONAMIDE: shares structural similarities with other sulfonamide derivatives and piperidine-containing compounds.

Uniqueness

  • The unique combination of functional groups in this compound provides distinct chemical and biological properties, making it a valuable subject of study in various fields.

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